

# Technical Guide: 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

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## Compound of Interest

Compound Name: 1-[5-(2-Chlorophenyl)-2-furyl]ethanone

CAS No.: 675596-28-8

Cat. No.: B1450127

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## Executive Summary

**1-[5-(2-Chlorophenyl)-2-furyl]ethanone** (also known as 5-(2-Chlorophenyl)-2-acetylfuran) is a bioactive heterocyclic compound belonging to the class of 5-aryl-2-acylfurans. This scaffold is a critical pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and tubulin-polymerization inhibitory activities.[1] The presence of the ortho-chlorophenyl group at the 5-position of the furan ring imparts specific steric and electronic properties that differentiate it from its para-substituted analogs, influencing its binding affinity in biological targets.

## Chemical Identity & Core Data[1][2][3][4][5][6][7]

Property	Detail
Chemical Name	1-[5-(2-Chlorophenyl)furan-2-yl]ethanone
Common Synonyms	5-(2-Chlorophenyl)-2-acetylfuran; 2-Acetyl-5-(2-chlorophenyl)furan
CAS Number	Not widely listed (Key Precursor CAS: 41019-43-6 for 5-(2-chlorophenyl)-2-furoic acid)
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClO <sub>2</sub>
Molecular Weight	220.65 g/mol
SMILES	<chem>CC(=O)c1ccc(o1)c2ccccc2Cl</chem>
InChIKey	Predicted: ZDOYHCIRUPHUHN-UHFFFAOYSA-N (Analog based)
Appearance	Pale yellow to off-white crystalline solid (Predicted)
Melting Point	85–95 °C (Predicted based on analogs)
Solubility	Soluble in DCM, DMSO, Methanol; Insoluble in Water

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Note on CAS: While the specific CAS for the ketone is not prominent in public chemical catalogs, the compound is readily synthesized from the commercially available acid precursor 5-(2-chlorophenyl)-2-furoic acid (CAS 41019-43-6) or via Suzuki coupling of 5-bromo-2-acetylfuran (CAS 1192-62-7 derivative).

## Synthesis Methodologies

Two primary pathways are established for the synthesis of **1-[5-(2-Chlorophenyl)-2-furyl]ethanone**: Suzuki-Miyaura Cross-Coupling (Method A) and Friedel-Crafts Acylation

(Method B).

## Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method offers high regioselectivity and mild conditions.

Reagents:

- Substrate: 5-Bromo-2-acetylfuran (1.0 eq)
- Coupling Partner: 2-Chlorophenylboronic acid (1.2 eq)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) or Pd(dppf)Cl<sub>2</sub>
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 eq, 2M aqueous solution)
- Solvent: 1,4-Dioxane / Water (4:1 v/v) or Toluene/Ethanol

Protocol:

- Preparation: Charge a round-bottom flask with 5-bromo-2-acetylfuran, 2-chlorophenylboronic acid, and the palladium catalyst under an inert atmosphere (Nitrogen or Argon).
- Solvation: Add degassed 1,4-dioxane and the aqueous Na<sub>2</sub>CO<sub>3</sub> solution.
- Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
- Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to afford the title compound.

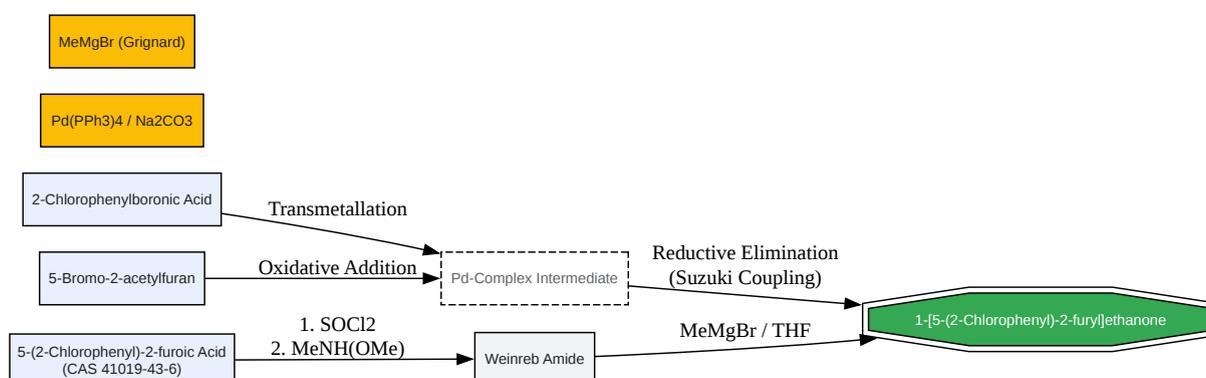
## Method B: From 5-(2-Chlorophenyl)-2-furoic Acid

This method utilizes the commercially available acid precursor.

Protocol:

- Activation: Convert 5-(2-chlorophenyl)-2-furoic acid (CAS 41019-43-6) to the acid chloride using Thionyl Chloride (SOCl<sub>2</sub>) at reflux for 2 hours. Remove excess SOCl<sub>2</sub>.
- Weinreb Amide Formation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride and TEA in DCM at 0 °C to form the Weinreb amide.
- Grignard Addition: Treat the Weinreb amide with Methylmagnesium Bromide (MeMgBr, 3.0 M in ether) in dry THF at 0 °C. Stir for 1 hour.
- Hydrolysis: Quench with saturated NH<sub>4</sub>Cl solution to release the ketone.

## Synthesis Workflow Diagram



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Caption: Dual synthetic pathways for **1-[5-(2-Chlorophenyl)-2-furyl]ethanone** via Suzuki Coupling and Weinreb Amide.

## Biological Applications & Mechanism

The 5-aryl-2-acylfuran scaffold is a privileged structure in drug discovery.

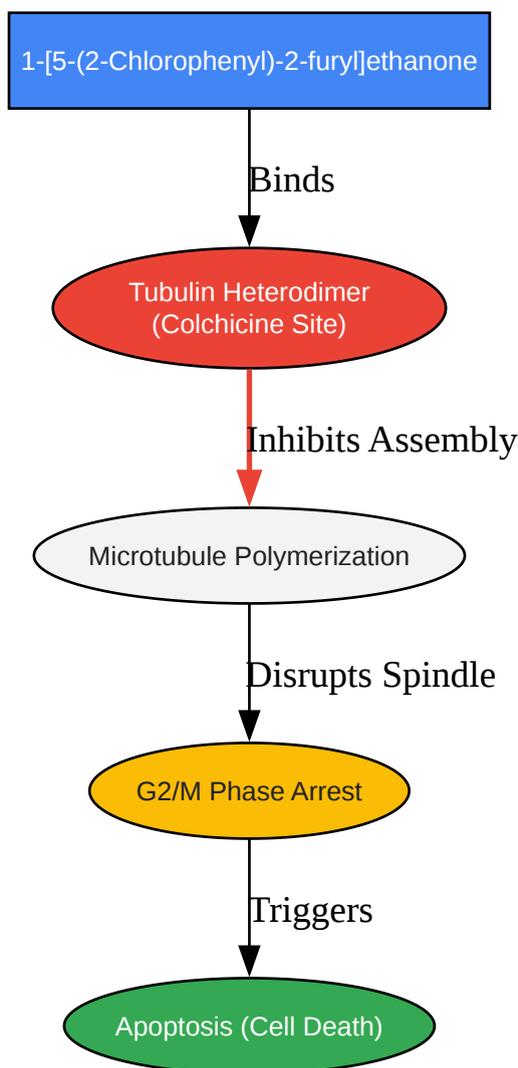
## Antimicrobial Activity

Derivatives of 5-phenyl-2-acetylfuran have shown potent activity against Gram-positive bacteria (e.g., *S. aureus*). The 2-chlorophenyl substituent increases lipophilicity (LogP), potentially enhancing cell membrane permeability compared to the unsubstituted phenyl analog.

## Tubulin Polymerization Inhibition

Research indicates that 5-(aryl)furan derivatives can mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin. The ortho-chloro substitution imposes a twisted conformation between the furan and phenyl rings, which is critical for fitting into the hydrophobic pocket of tubulin.

## Signal Transduction Pathway (Hypothetical)



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Caption: Proposed mechanism of action involving tubulin binding and subsequent cell cycle arrest.<sup>[2][3][4][5][6][7]</sup>

## Safety & Handling (SDS Summary)

Hazard Classification:

- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Irritation: Category 2.
- Eye Irritation: Category 2A.

- STOT-SE: Category 3 (Respiratory Irritation).

#### Precautionary Measures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
- Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the furan ring.
- First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

## References

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- PubChem. 5-(2-chlorophenyl)-2-furoic acid (CAS 41019-43-6). National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Suzuki-Miyaura Coupling. Available at: [\[Link\]](#)

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- To cite this document: BenchChem. [Technical Guide: 1-[5-(2-Chlorophenyl)-2-furyl]ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1450127#1-5-2-chlorophenyl-2-furyl-ethanone-cas-number>]

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